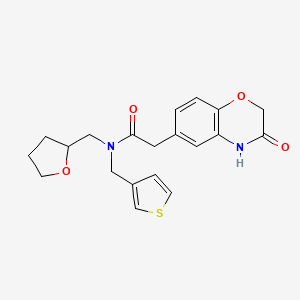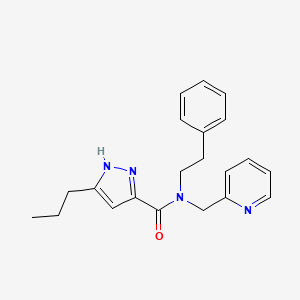![molecular formula C16H17N3O3 B5903551 [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid, also known as PAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PAC has been studied for its ability to act as a chelating agent, a ligand, and a potential therapeutic agent.
作用機序
The mechanism of action of [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid is not fully understood, but it is believed to act as a chelating agent and a ligand for proteins. [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to bind to metal ions, such as copper and zinc, and to proteins, such as human serum albumin. This binding may alter the activity of these molecules and lead to physiological effects.
Biochemical and Physiological Effects:
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can inhibit the growth of cancer cells and reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vivo studies have shown that [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
The advantages of using [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments include its high purity and stability, its ability to act as a chelating agent and a ligand for proteins, and its potential therapeutic applications. The limitations of using [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its applications in chemistry and biology. Additionally, the development of new synthesis methods for [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid may lead to improved yields and purity, as well as new applications for this compound.
合成法
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid can be synthesized through a multi-step process that involves the reaction of 2-bromo-4'-nitroacetophenone with 2-pyridin-4-ylethylamine, followed by reduction and deprotection steps. This method has been reported in several research articles and has been optimized for high yields and purity.
科学的研究の応用
[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been used as a chelating agent for metal ions, such as copper and zinc. In biology, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been studied as a ligand for proteins, such as human serum albumin. In medicine, [(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
特性
IUPAC Name |
2-[3-(2-pyridin-4-ylethylcarbamoyl)anilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(21)11-19-14-3-1-2-13(10-14)16(22)18-9-6-12-4-7-17-8-5-12/h1-5,7-8,10,19H,6,9,11H2,(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWCZDGRKDUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)O)C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(2-chlorobenzyl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B5903469.png)
![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)

![4-(1H-imidazol-1-ylmethyl)-1-{[5-(pyrimidin-2-ylthio)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5903516.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)
![N-allyl-2-methyl-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5903558.png)


![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)
![N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)